molecular formula C12H13NO B1449543 2-(Cyclopropylmethoxy)-3-methylbenzonitrile CAS No. 1369941-53-6

2-(Cyclopropylmethoxy)-3-methylbenzonitrile

Cat. No.: B1449543
CAS No.: 1369941-53-6
M. Wt: 187.24 g/mol
InChI Key: AGHTVCTWZOCMDT-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHTVCTWZOCMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylmethoxy)-3-methylbenzonitrile (CAS No. 1369941-53-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biochemical properties, cellular effects, mechanisms of action, and therapeutic potential, particularly focusing on its anticancer and antimicrobial activities.

The compound features a cyclopropylmethoxy group attached to a methylbenzonitrile structure, which may influence its interaction with biological targets. Its molecular formula is C12H13N1O1, and it exhibits a variety of functional groups that contribute to its biological activity.

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular signaling pathways. It has been shown to inhibit certain kinases, which are critical for cell cycle regulation and apoptosis induction in cancer cells .

PropertyDescription
Molecular Weight199.24 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions
MetabolismPrimarily metabolized by cytochrome P450 enzymes

Cellular Effects

Anticancer Activity: The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity: Recent evaluations indicate that this compound exhibits antimicrobial properties against several pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus, indicating potent bactericidal activity .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)7.5Inhibition of cell proliferation
A549 (Lung Cancer)4.8Modulation of signaling pathways

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

  • Kinase Inhibition: The compound binds to specific kinases, disrupting their activity and consequently affecting downstream signaling pathways critical for cell survival and proliferation.
  • Apoptosis Induction: It alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanism: The precise mechanism behind its antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

A notable study evaluated the compound's effects on various cancer models. In one experiment, treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to control groups .

In another case study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a strong bactericidal effect, suggesting potential use in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopropylmethoxy)-3-methylbenzonitrile
Reactant of Route 2
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2-(Cyclopropylmethoxy)-3-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.